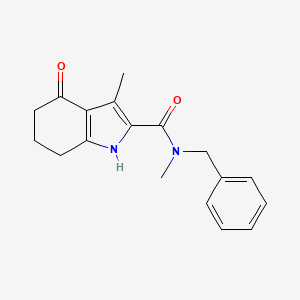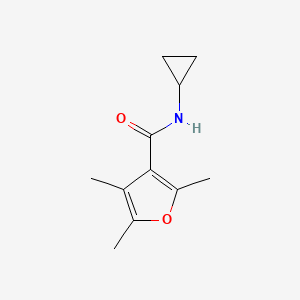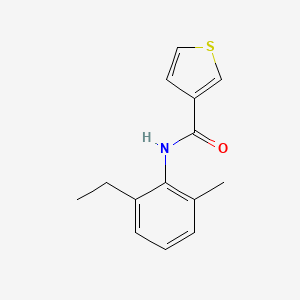![molecular formula C15H18N2O2 B7476439 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as ACPMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. ACPMP is a pyrrolidinone derivative, and its chemical structure comprises of a pyrrolidine ring and a carbonyl group.
Aplicaciones Científicas De Investigación
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one inhibits the growth of cancer cells and fungal cells. 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has several advantages for lab experiments. It exhibits potent activity against cancer cells and fungal cells, making it a valuable tool for studying these diseases. 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively stable and can be easily synthesized in the lab. However, 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the properties of natural compounds. In addition, the mechanism of action of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. One area of interest is the development of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one-based drugs for the treatment of cancer and fungal infections. Another area of interest is the study of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one's mechanism of action, which may provide insights into the development of new drugs. Additionally, 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one's potential use in materials science and nanotechnology is an area of ongoing research.
Conclusion:
In conclusion, 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one exhibits potent activity against cancer cells and fungal cells and has been shown to have several biochemical and physiological effects. Although 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has some limitations for lab experiments, it is a valuable tool for studying cancer and fungal infections. Ongoing research on 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one's mechanism of action and potential applications in materials science and nanotechnology will provide valuable insights into the development of new drugs and materials.
Métodos De Síntesis
The synthesis of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one involves several steps, including the reaction of 4-(azetidine-1-carbonyl)benzaldehyde with pyrrolidine in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain pure 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. The synthesis of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a complex process that requires expertise and specialized equipment.
Propiedades
IUPAC Name |
1-[[4-(azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-3-1-8-17(14)11-12-4-6-13(7-5-12)15(19)16-9-2-10-16/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIDWVZBICHRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)

